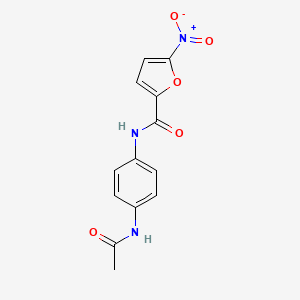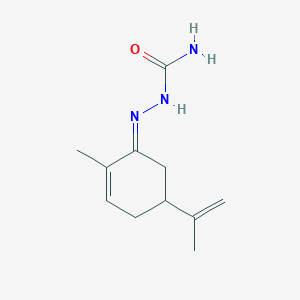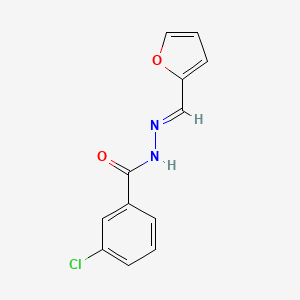![molecular formula C20H11NO3 B3839552 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3839552.png)
2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one
Übersicht
Beschreibung
This compound is a benzoxazole derivative . It has been studied for its photophysical and spectroscopic properties . High molar absorptivities were observed for the absorption peak related to the S0/S1 transition, suggesting a p0/p1 character . The compound presents limited solvatochromism, attributed to the benzoxazole group, and high fluorescence quantum yields .
Synthesis Analysis
A novel synthetic method was developed to prepare new fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives by the Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde and benzothiazole-2-yl-acetates or N-methyl benzoxazole-2-yl-acetates using choline chloride/urea ionic liquid as a green catalyst .Molecular Structure Analysis
The molecular structure of this compound was confirmed by IR, 1H/13C-NMR, and mass . The dipole moment was estimated by ab initio calculations as being between 5.28 and 5.62 Debye for S1, and 4.75 Debye for S0 .Chemical Reactions Analysis
The compound shows moderate to low emission intensities, expressed in the form of quantum yields . The fluorescence quantum yield is lowered with the increase of solvent polarity, favoring the participation of internal conversion as a deactivation path of the S1 state .Physical and Chemical Properties Analysis
The compound has a melting point of 249-250 °C . It exhibits strong fluorescent properties . The fluorescence quantum yield is lowered with the increase of solvent polarity . The Stokes shift shows that the excited state is stabilized with increasing solvent polarity .Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of pharmacological activities .
Mode of Action
It’s known that benzoxazole derivatives can interact with various biological targets due to their planar bicyclic structure, which allows them to fit into many enzyme and receptor active sites .
Biochemical Pathways
Benzoxazole derivatives have been known to affect a variety of biochemical pathways due to their broad substrate scope and potential for functionalization .
Result of Action
Benzoxazole derivatives have been known to exhibit various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The development of environmentally benign organic reactions has become mandatory with increasing environmental concerns and regulatory constraints .
Biochemische Analyse
Biochemical Properties
2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various enzymes and proteins, often used as a fluorescent probe to study these interactions. The compound’s fluorescence can be modulated by its environment, making it useful for studying enzyme kinetics and protein folding. It has been shown to interact with human carboxylesterase 1, an enzyme involved in drug metabolism .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways and gene expression. Its fluorescent properties allow it to be used as a marker to study cellular metabolism and the effects of different treatments on cells. The compound has been used to study the effects of drugs on cancer cells, providing insights into how these drugs alter cell function and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It binds to specific proteins and enzymes, altering their activity. For example, its interaction with human carboxylesterase 1 can inhibit or activate the enzyme, affecting drug metabolism. The compound’s fluorescence is also influenced by its binding interactions, providing a visual readout of these molecular events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its fluorescence can degrade under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in cancer cells, where it can alter gene expression and cell signaling pathways over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to study enzyme activity and protein interactions without causing significant toxicity. At high doses, it can have toxic effects, including liver damage and alterations in metabolic pathways. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as human carboxylesterase 1, which plays a role in drug metabolism. The compound can affect metabolic flux and metabolite levels, providing insights into how drugs are processed in the body. Its interactions with these enzymes can also influence the efficacy and toxicity of other compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The compound’s fluorescent properties make it a valuable tool for studying these transport and distribution processes .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function. For example, its localization to the endoplasmic reticulum can affect protein folding and enzyme activity .
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-yl)benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO3/c22-20-15(19-21-16-7-3-4-8-18(16)23-19)11-14-13-6-2-1-5-12(13)9-10-17(14)24-20/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQLBIZUYPZOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B3839475.png)
![4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B3839490.png)
![6-methoxy-2-naphthaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3839500.png)
![4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B3839502.png)
![4-methyl-N-[4-[(3-methylbenzoyl)amino]phenyl]-3-nitrobenzamide](/img/structure/B3839505.png)
![(Z)-3-(3-chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3839522.png)
![3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839529.png)

![[(Z)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)pentan-2-ylideneamino]urea](/img/structure/B3839559.png)
methanone](/img/structure/B3839568.png)

![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)

